Product packaging for Morindone(Cat. No.:CAS No. 478-29-5)

Morindone

Cat. No.: B1201549
CAS No.: 478-29-5
M. Wt: 270.24 g/mol
InChI Key: BATFHSIVMJJJAF-UHFFFAOYSA-N
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Description

Morindone is a naturally occurring anthraquinone pigment isolated primarily from the root bark of Morinda species, such as Morinda citrifolia (Noni) . This compound appears as red needle-like crystals and is characterized by its 1,2,5-trihydroxy-6-methylanthraquinone structure . In scientific research, this compound has gained significant attention for its potent biological activities, particularly in the field of oncology. Recent studies highlight this compound as a potential multi-target therapeutic agent against colorectal cancer (CRC) . In vitro analyses demonstrate that this compound exerts significant anti-proliferative effects on CRC cells in a dose- and time-dependent manner, inhibiting cell proliferation at concentrations as low as 0.78 μM . Its mechanism of action involves the downregulation of key oncogenic pathways; it has been shown to downregulate the gene expression of frequently mutated TP53 and KRAS in colorectal cancer cells . Treatment with this compound leads to cell cycle arrest at the G1 phase and induces apoptosis, as evidenced by morphological changes like cell shrinkage and membrane blebbing . Furthermore, research indicates that this compound exhibits a comparable binding affinity towards multi-targets in colorectal cancer, including β-catenin, MDM2-p53, and KRAS, as identified through in-silico molecular docking studies . Beyond its prominent anticancer research, this compound has a history of use as a natural dye for textiles, producing red, purple, and chocolate shades with the use of different mordants . Researchers are provided with this high-purity compound to further explore its mechanisms and potential applications in biochemistry and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B1201549 Morindone CAS No. 478-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trihydroxy-6-methylanthracene-9,10-dione
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InChI

InChI=1S/C15H10O5/c1-6-2-3-7-10(12(6)17)13(18)8-4-5-9(16)15(20)11(8)14(7)19/h2-5,16-17,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFHSIVMJJJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197280
Record name 9,10-Anthracenedione, 1,2,5-trihydroxy-6-methyl-
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Molecular Weight

270.24 g/mol
Source PubChem
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CAS No.

478-29-5
Record name Morindone
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Record name Morindone
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Record name 9,10-Anthracenedione, 1,2,5-trihydroxy-6-methyl-
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Natural Occurrence and Advanced Isolation Methodologies of Morindone

Ethnobotanical Context and Diverse Plant Sources of Morindone

The utilization of plants containing this compound has been documented in various traditional practices, primarily for its dyeing properties.

The genus Morinda, belonging to the Rubiaceae family, is a significant natural source of this compound. asiantextilestudies.comresearchgate.net This genus encompasses approximately 80 species distributed throughout the tropics. asiantextilestudies.com The name Morinda itself is derived from the Latin words morus (mulberry) and indicus (India), alluding to the mulberry-like appearance of its fruits. wikipedia.org Many species within this genus have been traditionally used for producing red and yellow dyes from their root bark. asiantextilestudies.comwikipedia.org

Morinda citrifolia , commonly known as Noni or Indian mulberry, is one of the most well-known species. asiantextilestudies.comresearchgate.netijnrd.org It is a small evergreen tree that has been used for centuries in traditional Polynesian medicine. researchgate.netijnrd.org The roots of M. citrifolia are a recognized source of this compound, which has been utilized as a natural dye. wikipedia.orgresearchgate.netijnrd.org The plant's adaptability to various harsh environmental conditions has contributed to its widespread distribution. researchgate.net

Morinda angustifolia is another species found in regions like Southwestern China, India, and Bangladesh, where it is used in traditional medicine and for creating yellow dyestuff. nih.gov The roots of this plant are known to contain this compound among other anthraquinones. nih.gov Traditional uses in Southwestern China include treatments for hepatitis and jaundice. nih.gov

Morinda elliptica , found in India, Malaysia, and Southeast Asia, is also utilized for dye extraction. asiantextilestudies.com Cell suspension cultures of M. elliptica have been shown to produce several anthraquinones, including this compound. researchgate.net

Other species such as Morinda tinctoria (Aal or Indian mulberry) and Morinda coreia are also cultivated, particularly in India, for the production of this compound dye, commercially known as "Suranji". ijrpr.comwikipedia.org The dye is extracted from the root bark and yields shades of red, chocolate, or purple depending on the mordant used. ijrpr.comwikipedia.org

Table 1: Ethnobotanical Uses of Select Morinda Species

Species Common Name(s) Traditional Use(s) Plant Part(s) Used
Morinda citrifolia Noni, Indian Mulberry Dyeing, Traditional Medicine wikipedia.orgresearchgate.netijnrd.org Root Bark wikipedia.org
Morinda angustifolia Rong gach, Daru haridra Dyeing, Traditional Medicine (e.g., for hepatitis, jaundice) nih.gov Roots nih.gov
Morinda elliptica Mengkudu kecil Dyeing asiantextilestudies.com Not specified
Morinda tinctoria Aal, Indian Mulberry Production of "Suranji" dye wikipedia.org Root Bark wikipedia.org
Morinda coreia Indian Mulberry Production of this compound dye ijrpr.com Root Bark ijrpr.com

While the Morinda genus is a primary source, this compound and structurally related anthraquinones are also found in other botanical genera. The most notable of these is the genus Rubia, also belonging to the Rubiaceae family. scispace.com

Rubia tinctorum , commonly known as madder, has a long history of use as a source of red dye. scispace.com Its roots contain a variety of anthraquinones, including alizarin (B75676) and purpurin. mdpi.comtandfonline.comnih.gov While this compound is more characteristic of the Morinda genus, Rubia tinctorum is a significant source of other important anthraquinone (B42736) dyes and serves as a point of comparison in the study of these natural pigments. asiantextilestudies.com The chemical composition of anthraquinones can vary within the Rubia genus, with over 35 different anthraquinone compounds identified from various Rubia species. nih.gov

Advanced Extraction Techniques for this compound Enrichment

The isolation of this compound from its natural sources involves various extraction and enrichment methodologies, ranging from traditional solvent-based approaches to more modern techniques.

A common and established method for extracting this compound and other anthraquinones from plant material is solvent-based maceration. nih.gov This technique involves soaking the powdered plant material, typically the root bark, in a suitable solvent for an extended period. nih.gov The choice of solvent is crucial and often involves a sequence of solvents with varying polarities to selectively extract different classes of compounds.

For instance, a typical procedure might involve the sequential maceration of the powdered root bark of Morinda citrifolia with solvents such as hexane (B92381), chloroform (B151607), ethyl acetate (B1210297), and methanol (B129727). nih.gov This sequential partitioning allows for a crude separation of compounds based on their solubility. The nonpolar solvents like hexane and chloroform will extract lipids and other nonpolar constituents, while more polar solvents like ethyl acetate and methanol will extract the anthraquinones, including this compound. nih.gov The resulting extracts are then concentrated under reduced pressure to yield dry extracts for further purification. nih.gov

While information on emerging electrochemical isolation methods specifically for this compound is not extensively detailed in the provided search results, the general field of electrochemistry is being explored for the extraction and analysis of natural products. These methods can offer advantages in terms of selectivity and efficiency. Further research is needed to establish specific electrochemical protocols for the targeted isolation of this compound.

Chromatographic Purification Protocols for this compound

Following initial extraction, chromatographic techniques are indispensable for the purification of this compound from the complex mixture of compounds present in the crude extract.

Vacuum Liquid Chromatography (VLC) and Gravity Column Chromatography are frequently employed as initial purification steps. The crude extract is adsorbed onto a solid support (e.g., silica (B1680970) gel) and eluted with a gradient of solvents of increasing polarity. This allows for the separation of the extract into multiple fractions with varying chemical compositions. nih.gov

Preparative Thin-Layer Chromatography (pTLC) is another valuable technique for isolating specific compounds from these fractions. nih.gov The fractions are applied as a band onto a TLC plate, which is then developed in a suitable solvent system. The separated bands corresponding to individual compounds, visualized under UV light, can be scraped off the plate and the compound of interest eluted with a solvent.

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both reversed-phase and normal-phase HPLC can be utilized for the analytical and preparative separation of anthraquinones. nih.gov Isocratic or gradient elution systems with mobile phases typically consisting of mixtures of acetonitrile (B52724) and water, often with the addition of an acid, are used to achieve optimal separation. tandfonline.comnih.gov

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS) . nih.gov

Table 2: Overview of Extraction and Purification Techniques for this compound

Technique Description Purpose
Solvent-Based Maceration Soaking plant material in solvents of varying polarities. nih.gov Initial extraction of crude compounds.
Sequential Partitioning Using a series of solvents from nonpolar to polar. nih.gov Crude separation based on compound polarity.
Column Chromatography Separation on a solid stationary phase with a liquid mobile phase. nih.gov Fractionation of the crude extract.
Preparative TLC Separation on a thin layer of adsorbent material. nih.gov Isolation of individual compounds from fractions.
HPLC High-resolution separation based on differential partitioning. nih.gov Final purification and analysis of purity.

Column Chromatography (Vacuum and Gravity)

Column chromatography is a fundamental technique for the separation and purification of this compound from crude plant extracts. nih.govresearchgate.net This method relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. researchgate.net Both vacuum and gravity-based column chromatography are employed in the isolation process. nih.govresearchgate.net

The initial step typically involves the maceration of the powdered root bark of Morinda citrifolia in various organic solvents, such as hexane, chloroform, ethyl acetate, and methanol, to create crude extracts. nih.govresearchgate.net These extracts are then subjected to vacuum column chromatography for initial fractionation. nih.gov This technique utilizes suction to accelerate the flow of the mobile phase through the column, leading to a faster separation of the components into 20 to 30 fractions. nih.gov

Following the initial fractionation, gravity column chromatography is used for further purification. nih.gov In this method, the solvent moves through the column under the force of gravity. researchgate.net While slower than vacuum chromatography, it often provides better resolution for separating compounds with similar polarities. nih.gov The selection of appropriate solvents (eluents) is critical for achieving effective separation. researchgate.net By carefully collecting the fractions as they elute from the column, this compound can be isolated from other anthraquinones and impurities. nih.govresearchgate.net

Table 1: Solvents Used in the Extraction and Isolation of this compound

SolventRole in the Process
HexaneInitial extraction of nonpolar compounds
ChloroformExtraction of compounds with intermediate polarity
Ethyl AcetateExtraction of moderately polar compounds
MethanolExtraction of polar compounds

Preparative Thin Layer Chromatography

Preparative Thin Layer Chromatography (Prep-TLC) serves as a final purification step to obtain highly pure this compound. nih.govresearchgate.net This technique is a larger-scale version of analytical TLC, where the separated compounds are scraped from the plate for recovery. researchgate.net

After the fractions containing this compound are identified from column chromatography, they are concentrated and applied as a band onto a Prep-TLC plate. nih.govresearchgate.net The plate is then developed in a suitable solvent system, which allows for the separation of this compound from any remaining minor impurities. researchgate.net The bands corresponding to this compound, which are typically colored, can be visualized and carefully scraped from the plate. nih.govresearchgate.net The this compound is then extracted from the silica gel with an appropriate solvent, yielding a purified compound. researchgate.net This method is particularly effective for isolating small quantities of pure compounds for structural elucidation and biological assays. nih.govresearchgate.net

Biotechnological Approaches for this compound Production in Plant Cell and Organ Cultures

Biotechnological methods, specifically plant cell and organ cultures, offer a promising and sustainable alternative to the extraction of this compound from whole plants. nih.govmdpi.com These in vitro techniques allow for the production of this compound under controlled laboratory conditions, independent of geographical and climatic factors. nih.gov

Callus Induction and Suspension Cultures

The foundation of in vitro this compound production lies in the establishment of callus and suspension cultures. researchgate.netalicat.com Callus, an undifferentiated mass of plant cells, is typically induced from explants such as young leaves or stems of Morinda species. alicat.commdpi.com These explants are placed on a sterile nutrient medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators. researchgate.netalicat.com

The choice and concentration of auxins and cytokinins are critical for successful callus induction. researchgate.net For instance, a combination of 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin has been shown to effectively induce callus from Morinda citrifolia leaf explants. mdpi.com Once a stable callus line is established, it can be transferred to a liquid medium and agitated to create a cell suspension culture. researchgate.net These suspension cultures, composed of freely suspended cells and cell aggregates, are the primary system for large-scale this compound production in bioreactors. researchgate.netmdpi.com Research has shown that Murashige and Skoog's basal medium is effective for establishing cell suspension cultures of Morinda elliptica for anthraquinone production. researchgate.net

Table 2: Plant Growth Regulators for Callus Induction in Morinda citrifolia

Plant Growth RegulatorTypeTypical Concentration
2,4-Dichlorophenoxyacetic acid (2,4-D)Auxin1.75 mg/L
KinetinCytokinin1.5 mg/L

Optimization of Bioreactor Cultivation Parameters

For commercial-scale production of this compound, cell suspension cultures are cultivated in bioreactors, which allow for precise control over various physical and chemical parameters. nih.govnih.gov The optimization of these parameters is crucial for maximizing both cell growth and this compound yield. nih.govresearchgate.net

Key parameters that are manipulated include aeration, agitation, pH, and temperature. nih.govnih.govresearchgate.net Aeration is essential for supplying oxygen to the cultured cells. nih.gov Studies on Morinda citrifolia have indicated that an aeration volume of 0.1 vvm (volume of air per volume of culture per minute) can maximize the accumulation of secondary metabolites, while a higher rate of 0.3 vvm promotes greater cell growth. e3s-conferences.org Agitation ensures the uniform distribution of cells and nutrients and facilitates gas exchange. nih.gov However, excessive agitation can cause shear stress, leading to cell damage. researchgate.netnih.gov

The pH of the culture medium can significantly impact cell metabolism and product formation. mdpi.comnih.gov Maintaining a stable pH, often through controlled gas mixing and liquid additions, is critical, especially in large-scale bioreactors where the accumulation of CO2 can lead to a drop in pH. mdpi.commdpi.com Temperature also plays a vital role in the growth and productivity of the cell cultures. nih.gov

Table 3: Key Bioreactor Parameters for Optimization

ParameterImportanceTypical Range/Consideration
AerationOxygen supply for cell respiration0.1 - 0.3 vvm
AgitationMixing of cells and nutrientsBalance between mixing and shear stress
pHInfluences enzyme activity and nutrient uptakeMaintain within optimal range (e.g., 6.95-7.1)
TemperatureAffects metabolic ratesControlled to optimal level for cell line

Elicitation Strategies for Enhanced Biosynthesis

Elicitation is a highly effective strategy for enhancing the production of secondary metabolites, including this compound, in plant cell cultures. mdpi.comnih.gov Elicitors are compounds that, when added to the culture medium, trigger defense responses in the plant cells, often leading to an increased synthesis of secondary metabolites. nih.govresearchgate.net

Both biotic and abiotic elicitors can be used. Biotic elicitors are derived from biological sources, such as polysaccharides from microbial cell walls. nih.gov Chitosan (B1678972), a derivative of chitin (B13524) found in shrimp shells, has been successfully used as an elicitor to increase the anthraquinone content in Morinda citrifolia callus cultures. mdpi.comnih.gov The concentration of the elicitor and the timing of its application are critical factors. mdpi.comresearchgate.net For example, the highest anthraquinone content in one study was achieved with a chitosan concentration of 2 mg/ml and a harvest time of 4 days after elicitation. mdpi.com

Methyl jasmonate, a plant signaling molecule, is another potent biotic elicitor that has been shown to stimulate the production of secondary metabolites in various plant cell cultures. researchgate.netnih.gov These elicitation strategies, when combined with optimized bioreactor conditions, hold significant potential for the large-scale and economically viable production of this compound. mdpi.com

Table 4: Common Elicitors for Anthraquinone Production

ElicitorTypeEffect
ChitosanBioticIncreases anthraquinone content
Methyl JasmonateBioticStimulates secondary metabolite synthesis

Biosynthetic Pathways of Morindone

Comparative Analysis with the Polyketide Pathway for Anthraquinone (B42736) Production

While morindone is synthesized via the shikimate pathway, another major route for anthraquinone production in nature is the polyketide pathway. A comparative analysis reveals distinct differences between these two pathways.

FeatureShikimate Pathway (e.g., this compound, Alizarin)Polyketide Pathway (e.g., Emodin, Chrysophanol)
Primary Precursors Shikimic acid, α-ketoglutarate, and an isoprenoid unit (from MEP pathway)Acetyl-CoA and multiple units of Malonyl-CoA
Key Intermediates Chorismate, Isochorismate, o-Succinoylbenzoic acidPolyketoacyl chain
Substitution Pattern Typically substituted on only one aromatic ring (Ring C)Often substituted on both outer aromatic rings (Rings A and C)
Organism Class Predominantly in higher plants (e.g., Rubiaceae family)Common in fungi, lichens, bacteria, and some higher plants

The structural outcome of each pathway is a key differentiator. The shikimate pathway leads to alizarin-type anthraquinones like this compound, which are characterized by substitution on ring C. In contrast, the polyketide pathway produces emodin-type anthraquinones, distinguished by hydroxyl or methyl groups on both rings A and C.

Enzymology and Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is controlled by a series of specific enzymes and regulated at the genetic level. As established, isochorismate synthase (ICS) is a critical regulatory enzyme. Its activity is a rate-limiting factor under most conditions, and it is subject to inhibition by plant hormones like auxins (e.g., 2,4-D). nih.gov The gene for ICS has been cloned from Morinda citrifolia cell cultures. researchgate.net

Other key enzymes in the pathway, such as o-succinylbenzoic acid (OSB) synthase and OSB:CoA ligase, have been identified and characterized in anthraquinone-producing cell cultures of related species in the Rubiaceae family, such as Galium mollugo. researchgate.net The recent high-quality genome assembly of Morinda officinalis has facilitated the identification of numerous candidate genes involved in the biosynthesis of major active components, including anthraquinones. nih.gov This genomic resource allows for the identification of genes encoding enzymes for the shikimate pathway, the TCA cycle, and the MVA/MEP pathways, all of which contribute precursors for this compound synthesis. nih.gov

While the specific transcription factors that regulate the this compound biosynthetic genes have not been fully elucidated, it is understood that the expression of these genes is tightly controlled, similar to other secondary metabolite pathways. nih.gov This regulation ensures that the production of compounds like this compound occurs at specific developmental stages or in response to environmental stimuli.

Precursor Incorporation Studies in this compound Formation

Feeding experiments using labeled precursors have been instrumental in confirming the steps of the this compound biosynthetic pathway. Studies conducted on both intact Morinda citrifolia plants and cell suspension cultures have provided direct evidence for the origin of the this compound molecule. researchgate.net

In these experiments, potential precursors labeled with radioactive isotopes (¹⁴C) were administered to the plant or cell culture, and the resulting this compound was isolated and analyzed for radioactivity. The results demonstrated efficient incorporation of shikimic acid and o-succinoylbenzoic acid into this compound, confirming their roles as direct precursors. researchgate.net The incorporation of universally labeled D-glucose also resulted in labeled this compound, as glucose is a primary metabolite that feeds into the shikimate pathway. researchgate.net

Table 1: Incorporation of ¹⁴C-Labeled Precursors into this compound in Intact Morinda citrifolia Plants researchgate.net

Precursor AdministeredSpecific Incorporation (%)
[U-¹⁴C]-D-Glucose0.05
[U-¹⁴C]-Shikimic Acid0.12
[carboxyl-¹⁴C]-o-Succinoylbenzoic Acid0.09

Table 2: Incorporation of ¹⁴C-Labeled Precursors into this compound in Morinda citrifolia Cell Suspension Cultures researchgate.net

Precursor AdministeredSpecific Incorporation (%)
[U-¹⁴C]-D-Glucose0.04
[U-¹⁴C]-Shikimic Acid0.20
[carboxyl-¹⁴C]-o-Succinoylbenzoic Acid0.10
[2-¹⁴C]-Acetate0.003

These studies conclusively show that the shikimate pathway, via o-succinoylbenzoic acid, is the primary route to this compound, with negligible contribution from the acetate-polyketide pathway, as evidenced by the very low incorporation of labeled acetate (B1210297). researchgate.net

Chemical Synthesis and Structural Modification of Morindone

Total Synthesis Strategies for the Morindone Core Structure

General approaches for constructing the anthraquinone (B42736) backbone can involve Friedel-Crafts reactions, which are instrumental in forming carbon-carbon bonds to create the fused aromatic system. Other methodologies, such as oxidative coupling polymerization and diazo-coupling polymerization, have also been explored for synthesizing anthraquinone-based porous organic polymers, indicating the versatility of chemical reactions applied to this scaffold .

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis, working backward from the target molecule to identify simpler precursors and logical disconnections nih.govresearchgate.net. For this compound (1,5,6-trihydroxy-2-methylanthraquinone), a retrosynthetic approach would aim to simplify its structure by identifying key disconnections that lead to commercially available or easily synthesizable building blocks.

Given this compound's structure, a common retrosynthetic strategy for anthraquinones involves breaking down the quinone system into simpler aromatic or aliphatic precursors. Key intermediates might include substituted benzenes or naphthalenes that can be condensed or cyclized to form the anthraquinone core. For instance, a common strategy for anthraquinone synthesis involves the Diels-Alder reaction or condensation reactions between appropriately substituted benzene (B151609) derivatives and phthalic anhydride (B1165640) or its derivatives, followed by cyclization and oxidation steps. The methyl group and three hydroxyl groups at specific positions (1, 5, and 6) would necessitate careful regioselective reactions or strategic protecting group chemistry during the synthesis.

Advanced synthetic methodologies, such as desymmetrization strategies, play a crucial role in achieving stereochemical control in the synthesis of complex molecules, particularly those with chiral centers acs.orgdntb.gov.uasmolecule.com. While this compound itself is an achiral molecule, the synthesis of certain anthraquinone precursors or analogs might involve steps where desymmetrization of prochiral intermediates could be employed to introduce desired functionalities or chirality in a controlled manner.

Semi-Synthesis of this compound from Precursor Anthraquinones

A significant and widely documented method for obtaining this compound is through the semi-synthesis, specifically the hydrolysis of its naturally occurring glycoside precursor, morindin (B1596250) researchgate.netamazonaws.comiomcworld.com. Morindin is an anthraquinone glycoside found in various Morinda species, notably M. tinctoria and M. citrifolia researchgate.netamazonaws.com.

The conversion of morindin to this compound typically occurs via chemical or enzymatic hydrolysis, which cleaves the sugar moieties (two glucose monomers in the case of morindin) from the anthraquinone aglycone researchgate.netamazonaws.com. This process can be achieved by heating morindin, leading to the hydrolysis and sublimation of the glucose units, yielding intensely red crystals of this compound researchgate.netamazonaws.com. In traditional dyeing processes, the addition of lime can also facilitate this transformation orgsyn.org.

The yield of this compound from morindin hydrolysis has been quantitatively determined; for instance, a 48.1% yield of this compound was reported from the hydrolysis of morindin with an alcoholic solution of sulfuric acid wikipedia.org. This semi-synthetic route is a practical method for obtaining this compound, especially for commercial production, as morindin can be extracted from plant biomass, and its production can be enhanced through tissue culture techniques researchgate.netstackexchange.com.

Derivatization and Analog Development via Chemical Transformations

This compound, as an anthraquinone, possesses a reactive chemical structure amenable to various transformations, allowing for the development of derivatives and analogs. These modifications can alter its physical properties, enhance its stability, or modulate its biological activities.

This compound can undergo oxidation reactions, typical of anthraquinones, to form different derivatives, often leading to quinones or other oxidized products depending on the specific conditions and oxidizing agents employed orgsyn.orgstackexchange.com. Common oxidizing agents that can be used include potassium permanganate (B83412) and hydrogen peroxide stackexchange.com.

However, some oxidation reactions of this compound can lead to significant degradation rather than controlled derivatization. For example, this compound monomethyl ether is readily attacked by an alkaline solution of potassium permanganate, leading to complete disintegration wikipedia.org. Similarly, when nitric acid is used as an oxidizing agent on this compound, only oxalic acid appears to be formed, indicating a strong oxidative breakdown of the molecule wikipedia.org. This suggests that controlled oxidation to specific, intact derivatives might require careful selection of milder reagents and reaction conditions to avoid extensive degradation of the anthraquinone core.

Reduction reactions are another important class of transformations for this compound and other anthraquinones, allowing for modifications of the anthraquinone structure. The carbonyl functionalities within the anthraquinone core can be reduced to alcohols, typically leading to hydroquinones or anthrones orgsyn.orgstackexchange.com. Anthraquinones are known to be easily and reversibly reduced, forming anthrone (B1665570) derivatives which possess an activated methylene (B1212753) group at C-10 wikipedia.org.

Common reducing agents used for these transformations include sodium borohydride (B1222165) and lithium aluminum hydride stackexchange.com. For instance, anthraquinone itself can be reduced to anthrone using reagents like tin and hydrochloric acid, or aluminum bronze. The reduction pathway of anthraquinones often involves the formation of unstable semiquinone radicals, which can then be further reduced wikipedia.org. While general reduction pathways for anthraquinones are well-established, specific detailed products of controlled reduction reactions for this compound, beyond general hydroquinone (B1673460) or anthrone formation, are not extensively described in the provided information.

Electrophilic and Nucleophilic Substitution Reactions

The anthraquinone scaffold of this compound presents multiple sites for chemical modification through substitution reactions. While anthraquinones are known to undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, specific detailed studies focusing on these reactions directly on the this compound molecule were not extensively detailed in the provided literature.

However, a significant area of structural modification involves the O-methylation of this compound's hydroxyl groups. This process can be understood as a nucleophilic substitution reaction where the deprotonated hydroxyl oxygen (phenoxide) acts as a nucleophile, attacking an electrophilic methyl source. Research has demonstrated the regioselective synthesis of O-methyl derivatives of trihydroxy anthraquinones, including this compound. wikipedia.org For instance, the synthesis of various regioisomeric α-O-methyl derivatives of this compound has been achieved through cycloaddition chemistry of dichloronaphthoquinones. wikipedia.org

One notable derivative is this compound-5-methyl ether, systematically named 1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione (B13149113) (PubChem CID: 482558). nih.gov The precise control over the position of methylation is critical due to the presence of multiple hydroxyl groups on the this compound scaffold. The process of O-methylation can occur enzymatically, where methyltransferases (MTases) catalyze a nucleophilic substitution reaction by transferring a methyl group from a universal donor, such as S-Adenosyl L-methionine (SAM), to a nucleophile containing an oxygen atom. nih.gov

The regioselectivity in the synthesis of these O-methyl derivatives is a key research finding, allowing for the targeted creation of specific this compound analogues. Early studies on this compound methylation also investigated the preparation of monomethyl and trimethyl ethers, noting that certain laborious processes were required to achieve satisfactory results for the trimethyl ether. zenodo.org

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis represents a powerful approach that combines the precision and efficiency of enzymatic catalysis with the versatility of traditional chemical synthesis. This strategy is particularly valuable for the synthesis of complex natural products and their derivatives, offering advantages such as high stereoselectivity, improved yields, and reduced environmental impact. Enzymes, or whole cells containing them, can facilitate highly precise chemical transformations under mild conditions, which are often challenging to achieve through purely chemical routes.

Advanced Spectroscopic and Analytical Characterization of Morindone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds like Morindone by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. nih.gov

¹H NMR and ¹³C NMR Data Interpretation

The ¹H NMR spectrum of this compound, typically acquired at 400 MHz or higher, provides insights into the number, type, and connectivity of hydrogen atoms within the molecule. For instance, the presence of hydroxyl protons in anthraquinones is often indicated by distinct chemical shifts, such as a signal at δ 12.02 ppm in Acetone-d₆.

Similarly, the ¹³C NMR spectrum, often recorded at 100 MHz or 125 MHz, reveals the carbon skeleton of the compound. Carbonyl carbons, characteristic of the anthraquinone (B42736) backbone, typically appear in the δ 180–190 ppm range. Specific chemical shifts for this compound (4) in Acetone-d₆ have been reported, providing a detailed map of its carbon environment. plos.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound (Acetone-d₆)

Proton TypeChemical Shift (δ, ppm)MultiplicityJ (Hz)
Hydroxyl12.02s-
Aromatic6.3–7.5 (general range)m-

Table 2: Representative ¹³C NMR Chemical Shifts for this compound (Acetone-d₆)

Carbon TypeChemical Shift (δ, ppm)
Carbonyl180–190 (general range)
Aromatic(specific values vary)

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign complex spectra and establish connectivity between atoms, 2D NMR techniques are indispensable. These methods provide correlation maps between different NMR parameters, simplifying overlapped spectra and yielding valuable structural information. princeton.eduepfl.ch

COSY (COrrelated SpectroscopY): This homonuclear (¹H-¹H) technique reveals proton-proton couplings through two or three chemical bonds, indicating direct connectivity between adjacent protons. princeton.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with carbons to which they are directly attached (one-bond correlation). This is particularly useful for assigning ¹³C resonances based on known ¹H assignments, with CH and CH₃ groups showing positive intensity and CH₂ groups showing negative intensity in edited HSQC spectra. princeton.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two to four (or sometimes five) chemical bonds. This technique is crucial for identifying quaternary carbons (which have no directly attached hydrogens) and establishing long-range connectivities, aiding in the assembly of the molecular skeleton. princeton.eduepfl.ch

The application of these 2D NMR techniques, alongside ¹H and ¹³C NMR, is vital for the complete and accurate structural elucidation of this compound and other complex natural products. asianpubs.orgscispace.comcore.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns, which provide clues about its substructures. nih.govchemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the analytical capabilities of mass spectrometry. While this compound itself might require derivatization for GC analysis due to its polarity and relatively high melting point (248-250°C) gavinpublishers.com, GC-MS is a common method for the characterization of anthraquinones and can confirm the presence and purity of this compound. nih.govplos.org Electron Ionization Mass Spectrometry (EI-MS) data for this compound typically show a molecular ion peak [M⁺] at m/z 270. Characteristic fragmentation patterns, such as peaks at m/z 242, 139, 77, 69, and 51, further support its structure. gavinpublishers.comsemanticscholar.orggavinpublishers.com

Table 3: Representative EI-MS Data for this compound

m/z (rel. int.)Interpretation
270[M⁺]
242[M-CO]⁺
139Fragment ion
77Fragment ion
69Fragment ion
51Fragment ion

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the precise determination of the elemental composition of this compound and its fragments. This level of precision is crucial for confirming the molecular formula (C₁₅H₁₀O₅) and differentiating it from compounds with similar nominal masses. HRMS data, often obtained via techniques like Electrospray Ionization (ESI-MS), can yield molecular ion peaks such as [M+H]⁺ with high accuracy, confirming the calculated mass of 270.05282342 Da. nih.govgu.secapes.gov.brresearchgate.netacs.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy are used to identify the characteristic functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers. nih.govresearchgate.net

The FTIR spectrum of this compound exhibits key absorption bands that correspond to its functional groups. Broad absorption around 3438 cm⁻¹ (or 3295 cm⁻¹ in some reports) indicates the presence of hydroxyl (-OH) stretching vibrations, characteristic of the phenolic hydroxyl groups in anthraquinones. nih.govasianpubs.orggavinpublishers.comsemanticscholar.org Peaks in the region of 2919 cm⁻¹ and 2854 cm⁻¹ are attributed to asymmetric and symmetric sp³ C-H stretching, respectively, likely from the methyl group. nih.govgavinpublishers.com Carbonyl (C=O) stretching vibrations, typical of the quinone structure, are observed around 1597 cm⁻¹ (chelated C=O) and potentially higher wavenumbers for unchelated carbonyls. nih.govgavinpublishers.com Aromatic C=C stretching vibrations are also typically observed in the 1560-1440 cm⁻¹ range. nih.govasianpubs.orggavinpublishers.com

Table 4: Characteristic IR/FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3438 (br) / 3295O-H stretch
2919, 2854C-H stretch (sp³)
1597C=O stretch (chelated)
1560-1440Aromatic C=C
1273, 1072C-O stretch

These spectroscopic analyses collectively provide a robust framework for the definitive characterization of this compound, confirming its structure and purity, which is essential for further research into its properties and applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing conjugated systems like anthraquinones, providing information about their electronic transitions. This compound, as an anthraquinone, exhibits characteristic absorption bands in its UV-Vis spectrum. Studies on this compound have reported its maximum absorption wavelengths (λmax) in different solvents, indicative of its electronic transitions.

For instance, this compound dissolved in ethanol (B145695) has been reported to show absorption maxima at 422 nm and 269 nm. gavinpublishers.comnih.gov Another study noted characteristic absorption bands for an anthraquinone skeleton, including this compound, at 210, 227, 250, and 335 nm, with a peak at 402 nm confirming a hydroxyl group at position 1. asianpubs.org this compound has also shown a strong absorption in the 200-280 nm ultraviolet range, with a secondary absorption band peaking around 450 nm. asiantextilestudies.com The interaction of this compound with DNA has been observed to cause a bathochromic (red) shift in its UV-Vis spectrum, with a peak at 216 nm shifting to 260 nm upon DNA addition, indicating binding. researchgate.net

The distinct absorption patterns arise from π-π* transitions within the aromatic and quinone chromophores of the anthraquinone structure. The presence and position of hydroxyl groups on the anthraquinone core significantly influence these electronic transitions, leading to varied absorption profiles.

Table 1: Reported UV-Vis Absorption Maxima for this compound

Solventλmax (nm)Reference
Ethanol422, 269 gavinpublishers.comnih.gov
Methanol (B129727)210, 227, 250, 335, 402 asianpubs.org
Not specified (general anthraquinone)200-280 (UV), ~450 (Visible) asiantextilestudies.com

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Stereochemical Insights

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, are employed to investigate the stereochemical properties and conformational changes of chiral molecules or the induced chirality in achiral molecules upon interaction with chiral environments (e.g., DNA). This compound itself is an achiral molecule due to its planar anthraquinone structure and lack of chiral centers. cdutcm.edu.cn Therefore, direct CD analysis of this compound in isolation typically does not yield a CD spectrum.

However, CD spectroscopy becomes highly relevant when studying the interaction of this compound with chiral biomolecules like DNA. When this compound intercalates or binds to DNA, it can induce conformational changes in the DNA helix, which are detectable by changes in the DNA's intrinsic CD spectrum. Detailed analyses of the binding of this compound with DNA have been carried out using circular dichroism spectroscopy. researchgate.netscispace.comnih.govproquest.comresearchgate.net

In studies investigating this compound's interaction with calf thymus DNA (CT-DNA), CD analysis has been used to observe changes in the DNA's conformation. The spectral display of congruent peak formations and similar absorbance patterns between this compound-DNA adducts and known intercalators like ethidium (B1194527) bromide, particularly in the 240 to 280 nm wavelength range, suggests a probable intercalator role for this compound. researchgate.net While some studies on other compounds show minor changes in DNA CD spectra suggestive of groove binding, this compound's interaction with DNA has been linked to an intercalative mode based on CD and other spectroscopic evidence. researchgate.netnih.govmums.ac.ir

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for the isolation, purity assessment, and quantitative analysis of this compound from complex natural extracts. These methods leverage differential partitioning between a stationary and a mobile phase to separate components of a mixture.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of anthraquinones, including this compound, due to its high resolution and sensitivity. bohrium.comresearchgate.net HPLC, often coupled with advanced detectors like UV-Vis diode array detectors (DAD) or mass spectrometry (MS), allows for precise identification and quantification. researchgate.netresearchgate.netnih.gov

For the isolation and purity assessment of this compound, solvent extraction (e.g., with methanol, ethyl acetate (B1210297), chloroform (B151607), hexane) followed by column chromatography and preparative thin-layer chromatography (pTLC) are common steps. nih.gov The purity of isolated this compound compounds is often confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

HPLC methods have been developed and validated for the analysis of anthraquinones in various Morinda species. researchgate.netacademicjournals.org These methods typically involve a C18 column and a gradient elution program using mobile phases like acetonitrile (B52724) and aqueous phosphoric acid. academicjournals.org Detection wavelengths are often set to capture the characteristic UV-Vis absorption of anthraquinones, such as 277 nm. academicjournals.org HPLC is crucial for determining the presence and quantity of this compound in plant extracts and for ensuring its purity for further research. bohrium.combiocrick.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity due to its use of sub-2 µm particle columns. mdpi.comijsrtjournal.com While UPLC is a proprietary technology developed by Waters Corporation, the general term Ultra-High-Performance Liquid Chromatography (UHPLC) refers to similar systems capable of utilizing such small particles. ijsrtjournal.com

UPLC is particularly advantageous for high-throughput analysis, routine quality control, and the analysis of complex matrices. mdpi.comijsrtjournal.com The technique reduces analysis time and mobile phase volume, leading to cost savings and increased efficiency. mdpi.com Coupling UPLC with advanced mass spectrometers, such as triple quadrupole MS (QqQ-MS) or quadrupole time-of-flight MS (Q/TOF-MS), significantly boosts sensitivity, quantitative accuracy, and compound identification. ijsrtjournal.commdpi.comnih.govrsc.orgacs.org

Although specific UPLC methods solely for this compound are less frequently detailed in general searches compared to HPLC, UPLC-MS/MS has been successfully applied for the simultaneous determination of multiple anthraquinones and other compounds in Morinda species. mdpi.comnih.govnih.gov This indicates its applicability for this compound analysis, especially when high resolution and rapid analysis are required for complex samples or for quality control of extracts containing this compound.

Electrophoretic Methods in this compound Analysis

Electrophoretic methods, particularly capillary electrophoresis (CE), can be used for the analysis of small molecules like this compound, especially when investigating their interactions with biomolecules or for separation based on charge and size. While less commonly cited for routine purity assessment of this compound compared to chromatography, electrophoretic analysis has been employed in specific research contexts.

For instance, electrophoretic analysis has been utilized to study the interaction of this compound with DNA. researchgate.netscispace.comnih.govproquest.comsemanticscholar.org These studies reveal the efficacy of this compound in protecting DNA from damage, suggesting its interaction with nucleic acids. researchgate.netscispace.comnih.gov The ability of this compound to interact with DNA and its implications for biological applications, including potential as a diagnostic probe for DNA structure, has been explored using electrophoretic methods. researchgate.netnih.govproquest.com This highlights the utility of electrophoresis in understanding the biochemical behavior of this compound, particularly its binding characteristics with macromolecules.

Molecular and Cellular Mechanisms of Morindone Activity in Vitro and in Silico Studies

Molecular Docking and Computational Chemistry Investigations

Computational chemistry, particularly molecular docking, has been extensively employed to predict and understand the binding interactions of morindone with various protein targets. These in silico predictions have shown concordance with in vitro cytotoxicity results, reinforcing the potential of this compound as a multi-targeted agent. nih.govplos.org

Molecular docking studies have revealed that this compound exhibits strong binding affinities towards several crucial protein targets involved in cancer progression. Among the anthraquinones tested in one study, this compound demonstrated the most robust binding affinity towards KRAS, followed by MDM2-p53 and β-catenin. nih.govplos.orgsemanticscholar.org

Table 1: this compound's Binding Affinities to Key Protein Targets (In Silico)

TargetBinding Affinity (kcal/mol)Reference
KRAS-8.5 nih.govsemanticscholar.org
MDM2-p53-7.1 nih.govsemanticscholar.org
β-catenin-5.9 nih.govsemanticscholar.org

Detailed analysis of the binding interactions showed that two oxygen atoms of this compound's chelated hydroxyl groups formed hydrogen bond interactions with Lys117 in the KRAS protein. nih.govsemanticscholar.org KRAS is a significant oncogene, frequently mutated in human cancers, particularly colorectal cancer, where it accounts for approximately 45% of cases. nih.govsemanticscholar.org The MDM2-p53 interaction is critical because MDM2 and MDMX negatively regulate the stability and activity of the p53 tumor suppressor protein. mdpi.com Antagonizing this interaction is a strategy to reactivate p53-mediated induction of tumor cell apoptosis. guidetopharmacology.orgresearchgate.net

No specific molecular docking or binding interaction data for this compound with HER-2 or Src Protein Kinase were found in the provided search results.

Predictive modeling through in silico analyses has highlighted this compound's comparable binding affinity across multiple targets, including β-catenin, MDM2-p53, and KRAS. nih.govplos.orguniv-smb.fr This multi-target engagement suggests that this compound could serve as a promising starting point for the development of novel antiproliferative agents. nih.govplos.org

DNA Interactions and Consequences

Anthraquinones, as a class of compounds, are well-known for their ability to interact with DNA and inhibit DNA synthesis, which is a common mechanism for many anticancer drugs. nih.govnih.gov

This compound has been reported to intercalate DNA. medkoo.com While the specific detailed mechanisms of this compound's DNA intercalation were not extensively elaborated in the provided search results, the general principle of anthraquinone (B42736) intercalation involves the planar aromatic rings of the compound inserting between the base pairs of the DNA helix. nih.gov

This compound has been shown to inhibit polymerase activities, leading to the suppression of cell growth. nih.gov This inhibition of DNA replication processes contributes to its antiproliferative effects, particularly observed in human colon cancer cell lines such as HCT116. nih.govcapes.gov.br

Studies have demonstrated this compound's significant DNA polymerase inhibition properties. nih.govcapes.gov.brrsc.orgresearchgate.net Among several anthraquinones isolated from the Morinda citrifolia root, this compound was identified as the strongest inhibitor against animal DNA polymerases. capes.gov.brresearchgate.net

Table 2: this compound's Inhibition of DNA Polymerase Families (In Vitro)

DNA Polymerase FamilySpecific Polymerases InhibitedInhibition EffectReference
A-familypol γInhibited capes.gov.brresearchgate.net
B-familypols α, δ, εInhibited capes.gov.brresearchgate.net
Y-familypols η, ι, κInhibited capes.gov.brresearchgate.net
X-familypols β, λ, terminal deoxynucleotidyl transferaseNo influence capes.gov.brresearchgate.net

This compound specifically inhibited the activities of A-family (pol γ), B-family (pols α, δ, and ε), and Y-family (pols η, ι, and κ) mammalian DNA polymerases. Conversely, it did not affect the activities of X-family polymerases, which include pols β, λ, and terminal deoxynucleotidyl transferase. capes.gov.brresearchgate.net A positive correlation was observed between the extent of polymerase inhibition and the suppression of human colon cancer cell (HCT116) growth. capes.gov.brresearchgate.net Furthermore, this compound induced cell growth suppression in human DNA polymerase γ with an LD50 value of 32.2 μM. nih.govrsc.org

Table 3: this compound's LD50 Value for Human DNA Polymerase γ

TargetLD50 ValueReference
Human DNA Polymerase γ32.2 μM nih.govrsc.org

In in vitro cytotoxicity assays against colorectal cancer cell lines, this compound demonstrated notable inhibitory concentrations (IC50 values). nih.govplos.orgsemanticscholar.org

Table 4: this compound's Cytotoxicity (IC50) against Colorectal Cancer Cell Lines (In Vitro)

Cell LineIC50 Value (μM)Reference
HCT11610.70 ± 0.04 nih.govplos.orgsemanticscholar.org
LS174T20.45 ± 0.03 nih.govplos.orgsemanticscholar.org
HT2919.20 ± 0.05 nih.govplos.orgsemanticscholar.org

Protection Against Oxidative DNA Damage

This compound has demonstrated the ability to protect DNA from oxidative damage. Studies have shown its efficacy in attenuating damage caused by hydrogen peroxide (H₂O₂)-induced oxidative stress to macromolecules, including pBR322 DNA nih.gov. Electrophoretic analysis has revealed that this compound can render protection to DNA exposed to H₂O₂ damage, suggesting a safeguarding effect on nucleic acids nih.gov. Furthermore, this compound has been identified as an efficient DNA intercalator, even more so than ethidium (B1194527) bromide, a known mutagenic intercalator nih.govresearchgate.net. This intercalation, where the molecule inserts itself between DNA base pairs, is a significant aspect of its interaction with DNA nih.gov.

Cellular Signaling Pathway Modulation

This compound modulates several critical cellular signaling pathways, influencing processes such as cell proliferation and programmed cell death (apoptosis).

This compound has been observed to induce apoptosis, a form of programmed cell death, in various cancer cell lines. In stomach cancer (SNU-1) cells, previous studies have indicated that the presence of two chelated hydroxyl groups in different heterocyclic rings of this compound can induce DNA damage and trigger apoptosis via the Bax pathway gavinpublishers.com. The Bax protein is a pro-apoptotic member of the Bcl-2 family, and its upregulation or activation often leads to the release of cytochrome c from mitochondria, initiating the intrinsic apoptotic pathway nih.govdovepress.com. While direct evidence for this compound's specific interaction with Bax was noted in the context of DNA damage and apoptosis induction in SNU-1 cells, the broader mechanism of apoptosis induction by Morinda citrifolia (from which this compound is isolated) involves the upregulation of p53 and pro-apoptotic Bax proteins, alongside the downregulation of anti-apoptotic Bcl-2 and Bcl-XL proteins, and survivin, leading to the activation of caspase-9 and caspase-3 nih.gov.

This compound demonstrates cytotoxic activities against various cancer cell lines, including stomach cancer (SNU-1), colon cancer (LS-174T), and colorectal cancer (HCT116 and HT29) cells, indicating its ability to disrupt cell proliferation gavinpublishers.comgavinpublishers.complos.orgnih.gov. Its antiproliferative effect in colorectal cancer cells has been attributed to its role as a DNA-intercalating agent researchgate.netresearchgate.net. RNA sequencing and bioinformatics analysis have revealed that this compound treatment in colorectal cancer cells (HCT116 and HT29) leads to the downregulation of genes involved in the DNA replication fork, such as MCM5, MCM6, MCM10, GINS2, POLE2, PRIM1, and WDHD1 nih.govresearchgate.net. Among these, GINS2 was identified as a significant cancer-dependent gene nih.gov. This downregulation of DNA replication-related genes directly interferes with the cellular machinery required for cell division, thereby disrupting proliferation.

The cytotoxic activities of this compound against specific cancer cell lines are summarized in the table below:

Cell LineIC₅₀ Value (µg/ml)IC₅₀ Value (µM)Selectivity Index (SI)
SNU-1 (Stomach)2.72 gavinpublishers.comgavinpublishers.com--
LS-174T (Colon)2.93 gavinpublishers.comgavinpublishers.com20.45 ± 0.03 plos.orgnih.gov39.89 plos.orgnih.gov
HCT116 (Colorectal)-10.70 ± 0.04 plos.orgnih.gov76.25 plos.orgnih.gov
HT29 (Colorectal)-19.20 ± 0.05 plos.orgnih.gov42.49 plos.orgnih.gov

Note: IC₅₀ values represent the half-maximal inhibitory concentration, indicating the concentration at which the compound inhibits 50% of cell growth. Selectivity Index (SI) compares the cytotoxicity in cancer cells to normal cells.

The Wnt/β-catenin/Tcf signaling pathway plays a crucial role in cancer proliferation and self-renewal, particularly in colon cancer gavinpublishers.comgavinpublishers.complos.orgresearchgate.net. This compound has been shown to interact with components of this pathway. Molecular docking studies indicate that this compound exhibits a strong binding affinity towards β-catenin, a key protein in the Wnt pathway gavinpublishers.complos.orgnih.govresearchgate.net. This interaction is believed to disrupt the interaction between β-catenin and TCF4, thereby modifying the Wnt signaling pathway gavinpublishers.com. The binding of this compound to β-catenin occurs at specific amino acid residues, such as His470, Cys429, Arg469, and Gly512 in Site B, potentially leading to strong inhibitory interactions gavinpublishers.com.

This compound has been found to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Functional enrichment analysis of differentially expressed genes in colorectal cancer cells treated with this compound revealed that the MAPK signaling pathway was significantly affected nih.govresearchgate.net. The MAPK pathway is a critical signaling cascade involved in various cellular processes, including cell division, proliferation, differentiation, and apoptosis thermofisher.comwikipedia.org. Its dysregulation is frequently observed in various cancers thermofisher.com. The downregulation of specific genes involved in DNA replication, as observed with this compound treatment, can be linked to the modulation of MAPK signaling, as MAPK pathways are known to influence the transcription of genes important for the cell cycle nih.govresearchgate.netwikipedia.org.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies of this compound and other anthraquinone derivatives from Morinda citrifolia have been conducted to understand how their chemical structures correlate with their biological activities, particularly cytotoxic effects gavinpublishers.comgavinpublishers.comresearchgate.net. These studies indicate that the presence and arrangement of specific substituents on the anthraquinone skeleton are crucial for their cytotoxic activities gavinpublishers.comgavinpublishers.com.

For this compound, its good cytotoxicity against SNU-1 cells is attributed to the presence of two chelated hydroxyl groups located in different heterocyclic rings gavinpublishers.com. These chelated hydroxyl groups are believed to enhance the interaction with cancer cells gavinpublishers.com. Furthermore, the high degree of cytotoxicity observed with this compound, particularly in colorectal cancer cells, could be linked to the presence of a formyl group at the 1,2-dihydroxyl position plos.orgnih.gov. Molecular docking studies have further supported these SAR findings by demonstrating that active compounds, including this compound, can bind effectively with target protein receptors, explaining their inhibitory activities gavinpublishers.comgavinpublishers.complos.orgnih.gov.

Table: Key Structural Features and Associated Activities of this compound

Structural FeatureAssociated Activity/MechanismReference
Two chelated hydroxyl groups (different heterocyclic rings)Good cytotoxicity against SNU-1 cells; enhanced interaction with cancer cells; induction of DNA damage and Bax pathway apoptosis gavinpublishers.com
Formyl group at 1,2-dihydroxyl positionHigh degree of cytotoxicity, particularly in colorectal cancer cells plos.orgnih.gov

Influence of Substituent Groups (Formyl, Hydroxyl, Methoxyl) on Bioactivity

The biological activity of anthraquinone compounds, including this compound, is significantly influenced by the nature and position of their substituent groups, such as formyl, hydroxyl, and methoxyl moieties. Structure-activity relationship (SAR) studies have highlighted the critical role of these groups in modulating cytotoxic effects.

For this compound, the presence of a formyl group, particularly at the 1,2-dihydroxyl position, is strongly associated with its high cytotoxicity nih.govuni.luwikipedia.org. Comparative studies with other anthraquinones from Morinda citrifolia have reinforced this observation. For instance, damnacanthal (B136030), another highly cytotoxic anthraquinone, possesses a formyl group at Carbon 1 and is hydroxylated at Carbon 3, contributing to its strong activity nih.govuni.lu. Research indicates that a formyl group at the C-2 position generally enhances cytotoxic activity uni.lu. Damnacanthal, with its formyl moiety at C-2, demonstrated robust cytotoxic effects in LS-174T cells uni.lu. Furthermore, the formyl group in this compound is believed to enhance its binding to oncogenic targets like KRAS, distinguishing it from compounds such as rubiadin (B91156) and damnacanthal that lack this specific moiety wikipedia.org.

The arrangement and presence of hydroxyl and methoxyl groups also play a crucial role. This compound's superior cytotoxicity against the LS174T cell line has been attributed to the presence of two chelated hydroxyl groups located in different rings of its anthraquinone skeleton, which enhances its interaction with cancer cells uni.lunih.gov. In contrast, anthraquinones with mild cytotoxic activities often feature various hydroxyl, methoxyl, and methyl substituents uni.lu. For example, nordamnacanthal, with a hydroxyl group at C-1, and lucidin-ω-methylether, with a methoxyl methyl at C-2, exhibited moderate cytotoxic activities uni.lu. Interestingly, the attachment of two chelated hydroxyl groups within a single ring, as seen in 1,4-dihydroxy-2-methoxy anthraquinone, was observed to reduce cytotoxic activity against LS174T cells uni.lu.

Impact of Chelated Hydroxyl Groups on Target Interaction

Chelated hydroxyl groups within the anthraquinone structure of this compound significantly influence its interactions with biological targets, particularly through hydrogen bonding. These interactions are crucial for the compound's binding affinity and subsequent biological activity.

Molecular docking studies have revealed specific hydrogen bond interactions involving the chelated hydroxyl groups of this compound. For instance, two oxygen atoms of the chelated hydroxyl in this compound form hydrogen bond interactions with Lys117 in the KRAS protein nih.govuni.luscribd.com. In the context of MDM2-p53, the oxygen atom of a chelated hydroxyl group in this compound was found to engage in hydrogen bonding with Ser351 nih.govuni.luscribd.com.

Optimization of Selectivity Indices through Structural Modification

The optimization of selectivity indices (SI) through structural modification is a critical aspect of drug development, aiming to enhance the compound's efficacy against target cells while minimizing toxicity to normal cells. This compound has demonstrated favorable selectivity profiles, which are influenced by its structural characteristics.

In vitro cytotoxicity assays have shown that this compound is selective towards colorectal cancer cell lines. It exhibited high SI values for HCT116 cells (76.25), LS174T cells (39.89), and HT29 cells (42.49) nih.govuni.lu. A selectivity index greater than 2 is generally considered indicative of selective toxicity, with this compound's values significantly exceeding this threshold, suggesting minimal toxicity to normal cells scribd.comwikipedia.org. For comparison, damnacanthal also displayed high SI values, such as 951.60 for HCT116 cells and 24.85 for HT29 cells nih.gov.

The selectivity of anthraquinone compounds is often correlated with the lipophilic nature of substituents, particularly at positions 1 and 4 of the anthraquinone core researchgate.net. While this is a general observation for anthraquinones, it suggests that strategic modifications to these positions could further refine the selectivity of this compound derivatives. Although specific structural modifications of this compound explicitly for optimizing selectivity indices were not detailed in the provided information, the existing high selectivity of this compound itself underscores the importance of its inherent structural features in achieving differential toxicity between cancer and normal cells. Future research in structural modification could focus on fine-tuning these properties to further enhance its therapeutic window.

The selectivity indices of this compound against colorectal cancer cell lines are presented below:

Cell LineSelectivity Index (SI)Citation
HCT11676.25 nih.govuni.lu
LS174T39.89 nih.govuni.lu
HT2942.49 nih.govuni.lu

Advanced Research Prospects and Methodological Innovations in Morindone Studies

Development of Morindone as a Mechanistic Probe for Biological Processes

The unique molecular structure of this compound allows for intricate interactions with biological macromolecules, positioning it as a valuable tool for dissecting fundamental cellular mechanisms.

Applications in DNA Structure Analysis

This compound exhibits a notable ability to interact with DNA, primarily through intercalation between DNA base pairs. This interaction is crucial for its potential applications in understanding DNA structure and dynamics. Studies have demonstrated that this compound can stabilize DNA structure and offer protection against oxidative damage nih.govwikipedia.orgwikipedia.orgfishersci.sefishersci.carsc.org. Furthermore, comparative analyses using spectroscopic techniques, such as UV-Vis, Fourier-transform infrared (FTIR), and circular dichroism (CD) spectroscopies, along with bioinformatics tools, have indicated that this compound binds to DNA with higher efficiency compared to known mutagenic intercalators like ethidium (B1194527) bromide (EtBr) wikipedia.orgwikipedia.orgfishersci.ca. This superior binding affinity suggests this compound's utility as a diagnostic probe for DNA structure analysis wikipedia.orgwikipedia.orgfishersci.sefishersci.ca.

The following table summarizes the comparative binding affinity of this compound and Ethidium Bromide:

CompoundBinding Score (In Silico)Reference
This compound-5.79 wikipedia.orgwikipedia.orgfishersci.ca
Ethidium Bromide (EtBr)-5.02 wikipedia.orgwikipedia.orgfishersci.ca

Use in Investigating Cellular Pathway Dynamics

Beyond its direct interaction with DNA, this compound has been shown to engage with critical molecular targets involved in various cellular pathway dynamics, particularly those implicated in cancer progression. Molecular docking simulations and in vitro analyses have revealed that this compound exhibits strong binding affinities towards multiple protein targets, including β-catenin, MDM2-p53, and KRAS nih.govresearchgate.netfishersci.camims.comdovepress.comnih.govnih.govuni.lu.

β-catenin: this compound's interaction with β-catenin can disrupt the Wnt signaling pathway, which is frequently aberrantly activated in colorectal cancer (CRC) nih.gov.

MDM2-p53: By targeting MDM2, this compound can potentially restore the function of the p53 tumor suppressor protein, thereby promoting apoptosis in cancer cells nih.gov.

KRAS: this compound also demonstrates binding affinity to KRAS, a protein frequently mutated in various cancers, including CRC, and is involved in regulating cell growth, differentiation, and apoptosis nih.govresearchgate.netfishersci.camims.comdovepress.comnih.govnih.govuni.lu.

This multi-target engagement underscores this compound's potential as a probe for understanding complex cellular signaling networks and their dysregulation in disease states.

Synergistic Mechanistic Investigations of this compound with Other Agents (Non-Clinical Focus)

Research is actively exploring the synergistic effects of this compound when combined with other agents, focusing on the molecular bases of these enhanced effects rather than clinical outcomes.

Mechanistic Studies on Enhanced Target Modulation

The observed synergistic effects are mechanistically linked to this compound's ability to modulate multiple targets simultaneously. By binding to key proteins like β-catenin, MDM2-p53, and KRAS, this compound contributes to a broader and more potent inhibitory effect on cellular pathways critical for disease progression researchgate.netnih.gov. This multi-pronged attack, as elucidated through molecular docking and in vitro studies, provides a robust molecular basis for the enhanced target modulation seen in combination therapies. For instance, the combination of this compound with 5-FU or DOX can lead to a significant decrease in the half-maximal inhibitory concentration (IC50) values for cancer cell lines, highlighting the increased potency of the combined treatment researchgate.netnih.gov.

Innovative Bioproduction and Sustainable Sourcing Technologies

The increasing interest in this compound necessitates the development of efficient and sustainable methods for its production. Traditionally, this compound is obtained through the extraction of its glycoside precursor, morindin (B1596250), from the root bark of Morinda citrifolia using sequential maceration in organic solvents nih.govwikipedia.orgwikidata.org. Morindin is then hydrolyzed to yield this compound wikipedia.orgwikipedia.org.

Recent advancements are exploring biotechnological approaches to enhance this compound production and ensure sustainable sourcing:

Tissue Culture Propagation: To overcome the variability and reliance on mature plants, tissue culture techniques are being employed. Callus induction from root explants of Morinda species in optimized media can significantly increase the production of morindin, which can then be hydrolyzed to this compound nih.govwikipedia.org. This method offers a controlled environment for consistent production.

Biosynthesis Pathway Engineering: this compound biosynthesis in plants primarily occurs via the shikimate pathway, involving o-succinoylbenzoic acid as a key intermediate wikipedia.orgthegoodscentscompany.comciteab.com. Enzymes like isochorismate synthase play a regulatory role in channeling precursors towards anthraquinone (B42736) biosynthesis in cell cultures thegoodscentscompany.com. Research is focused on understanding and potentially engineering these pathways in plant cell cultures or genetically modified microorganisms to optimize this compound yield from simpler substrates wikipedia.orgwikipedia.orgthegoodscentscompany.comciteab.com.

These innovative bioproduction and sourcing technologies aim to provide a more controlled, efficient, and environmentally friendly supply of this compound for advanced research and potential future applications.

Computational and Systems Biology Approaches in Predicting this compound Bioactivity

Computational methods, especially molecular docking and in silico pharmacokinetic analyses, have become indispensable tools in predicting and understanding the bioactivity of this compound. These approaches offer a cost-effective and rapid means to identify potential molecular targets and characterize ligand-protein interactions.

Molecular Docking Studies: Molecular docking simulations have extensively been employed to investigate this compound's binding affinities and interactions with various disease-relevant proteins. This compound has demonstrated strong inhibitory potential against several cancer cell lines, including SNU-1 and LS-174T, leading to its selection for detailed docking studies nih.gov.

Key protein targets investigated through molecular docking include:

HER2 (PDB ID: 3PP0): this compound showed significant binding interactions with residues at the ATP binding site of HER2 nih.gov.

β-catenin (PDB ID: 1JDH): this compound exhibits strong binding affinity to β-catenin, a crucial protein in the Wnt signaling pathway often dysregulated in cancer thegoodscentscompany.comnih.govwikidata.orgfishersci.ptdovepress.com.

MDM2-p53 (PDB ID: 4HG7): this compound demonstrates considerable binding affinity towards the MDM2-p53 complex, indicating its potential to modulate the p53 tumor suppressor pathway thegoodscentscompany.comnih.govwikidata.orgfishersci.ptdovepress.com.

KRAS (PDB ID: 5OCT): this compound has shown the strongest binding affinity among tested anthraquinones towards KRAS, a frequently mutated oncogene in human cancers, particularly colorectal cancer thegoodscentscompany.comnih.govwikidata.org. Specific interactions include hydrogen bond interactions with Lys117, π-Alkyl interactions with Ala18, Tyr32, Ala146, and π-π stacked interactions with Phe28, alongside nonpolar interactions within hydrophobic pockets thegoodscentscompany.comnih.gov.

Src protein kinase (PDB ID: 2SRC): Molecular docking studies have also explored this compound's interactions with Src kinase nih.gov.

Androgen Receptor (AR): In studies focusing on prostatic carcinoma, this compound formed stable complexes with the active site of the androgen receptor guidetopharmacology.org.

Plasmodium falciparum Lactate Dehydrogenase (PfLDH): this compound has been identified as a potential PfLDH inhibitor, with molecular dynamics simulations confirming the stability of the this compound-PfLDH complex over a 50 ns period, suggesting its promise as an antimalarial drug lead wikipedia.org.

Cyclooxygenase-2 (COX-2): In silico analysis indicates this compound's selectivity against the COX-2 enzyme, with an RCOX2/COX1 ratio of 0.19, highlighting its potential in anti-inflammatory applications fishersci.ca.

Computational methodologies typically involve optimizing compound structures (e.g., using PM6 level in Gaussian software) and preparing protein structures (e.g., using Chimera software) before performing docking simulations with algorithms like Autodock Vina in virtual screening platforms such as PyRx thegoodscentscompany.comnih.govwikidata.org.

Table 1: Binding Affinities of this compound to Key Protein Targets
Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interactions (Examples)Reference
KRAS5OCT-8.5H-bond with Lys117; π-Alkyl with Ala18, Tyr32, Ala146; π-π stacked with Phe28 thegoodscentscompany.comnih.govwikidata.org
MDM2-p534HG7-7.1- thegoodscentscompany.comnih.govwikidata.org
β-catenin1JDH-5.9- thegoodscentscompany.comnih.govwikidata.org
PfLDH--8.4- wikipedia.org

Pharmacokinetic and Drug-likeness Predictions: Beyond target binding, computational approaches assess this compound's pharmacokinetic properties, which are crucial for drug development. This compound exhibits suitable pharmacokinetic properties and generally adheres to established drug-likeness rules, including Lipinski's Rule, GSK Rule, and Golden Triangle guidetopharmacology.orgwikipedia.org. It possesses a quantitative estimate of drug-likeness of 0.542 and a natural product-likeness score of 0.979 wikipedia.org. However, some in silico studies have indicated that this compound and other Morinda citrifolia phytochemicals may fail oral bioavailability tests, suggesting that further research into alternative administration methods or derivative modifications is warranted guidetopharmacology.org.

Future Directions in this compound Derivative Design for Specific Molecular Interactions

The insights gained from computational and systems biology studies provide a robust foundation for the rational design of this compound derivatives. Future research directions in this area are poised to enhance this compound's therapeutic efficacy, selectivity, and pharmacokinetic profile.

Target-Specific Optimization: The strong and well-characterized interactions of this compound with critical cancer targets like β-catenin, MDM2-p53, and KRAS present significant opportunities for derivative design thegoodscentscompany.comnih.govwikidata.org. Future efforts can focus on:

Structure-Activity Relationship (SAR) Elucidation: Detailed SAR studies, guided by computational modeling, can pinpoint specific functional groups and structural motifs on the this compound scaffold that are crucial for optimal binding and inhibitory activity. The presence and arrangement of substituents such as formyl, hydroxyl, and methoxyl groups on the anthraquinone skeleton have already been identified as influential factors in cytotoxic activities nih.gov.

Rational Design for Enhanced Affinity and Selectivity: By systematically modifying the this compound structure, researchers can design derivatives with improved binding affinities to desired targets while minimizing off-target interactions. This could involve introducing new hydrogen bond donors/acceptors, optimizing hydrophobic interactions, or exploiting specific cavity features within the binding pockets.

Addressing "Undruggable" Targets: The ability of this compound to interact with challenging targets like KRAS and p53, which have historically been considered "undruggable," underscores its potential as a starting point for novel drug discovery against these critical oncogenes thegoodscentscompany.comnih.govwikidata.org. Derivative design can aim to develop highly potent and selective inhibitors for these pathways.

Improving Pharmacokinetic Properties: The observed challenges with oral bioavailability for this compound in some in silico analyses highlight a critical area for derivative design guidetopharmacology.org. Future directions include:

Modulating Solubility and Permeability: Chemical modifications can be explored to improve this compound's aqueous solubility and membrane permeability, potentially enhancing its oral absorption and systemic exposure. This might involve the addition of polar groups or the formation of prodrugs.

Enhancing Metabolic Stability: Derivatives could be designed to improve metabolic stability, thereby increasing their half-life and reducing the frequency of administration. Computational tools can predict metabolic hotspots and guide modifications to prevent rapid degradation.

Expanding Therapeutic Applications: The demonstrated anti-inflammatory activity through COX-2 selectivity fishersci.ca and antimalarial potential via PfLDH inhibition wikipedia.org open avenues for designing this compound derivatives for a broader range of therapeutic applications beyond cancer. Derivative design in these areas would focus on optimizing interactions specific to these targets, potentially leading to novel anti-inflammatory or antimalarial agents.

Q & A

Q. How do historical chemical analyses (e.g., 19th-century studies) inform modern research on this compound?

  • Answer : Early work by Anderson (1865) identified this compound’s C28H10O10 formula and dye properties via sulfuric acid treatment. Modern NMR/X-ray crystallography confirms these findings, highlighting its stability in alkaline conditions and potential as a pH-sensitive drug carrier .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.